tert-Butyl (4-(chloromethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (4-(chloromethyl)phenyl)carbamate” is a chemical compound with the CAS Number: 916578-53-5 . It has a molecular weight of 241.72 and its IUPAC name is tert-butyl 4-(chloromethyl)phenylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-Butyl (4-(chloromethyl)phenyl)carbamate” is 1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“tert-Butyl (4-(chloromethyl)phenyl)carbamate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Chemical Synthesis
“tert-Butyl (4-(chloromethyl)phenyl)carbamate” is used in the chemical industry for various synthesis processes . It has a molecular weight of 241.72 and its IUPAC name is "tert-butyl 4-(chloromethyl)phenylcarbamate" .
Pharmaceutical Ingredient
This compound is an important pharmaceutical entity and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate . These are antidepressants acting specifically by inhibition of serotonin (5-HT) uptake .
Synthesis of Benzohydrols
“tert-Butyl (4-(chloromethyl)phenyl)carbamate” is also used in the synthesis of different benzohydrols (specifically chlorobenzohydrols) , which are intermediates in preparations of nefopam (analgesic, muscle relaxant, or antidepressant) .
Ketoreductase-assisted Synthesis
Ketoreductases capable of performing chiral selective reduction in “tert-butyl [5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate” to “tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate” were screened, and ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .
Simulation Visualizations
Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations of "tert-Butyl (4-(chloromethyl)phenyl)carbamate" .
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates are generally known to interact with enzymes such as acetylcholinesterase and other proteins .
Mode of Action
Carbamates typically work by inhibiting the action of enzymes, leading to an accumulation of neurotransmitters at nerve endings .
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to an overstimulation of nerve cells .
Result of Action
Carbamates, in general, can lead to an overstimulation of nerve cells due to the accumulation of neurotransmitters .
properties
IUPAC Name |
tert-butyl N-[4-(chloromethyl)phenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHLNTUJMCHWBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676345 | |
Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(chloromethyl)phenyl)carbamate | |
CAS RN |
916578-53-5 | |
Record name | tert-Butyl [4-(chloromethyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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